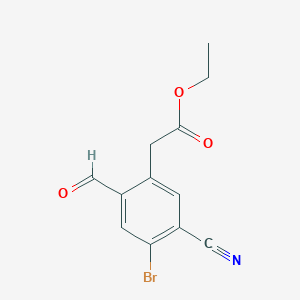
Ethyl 4-bromo-5-cyano-2-formylphenylacetate
Descripción general
Descripción
Ethyl 4-bromo-5-cyano-2-formylphenylacetate is an organic compound with a complex structure, featuring multiple functional groups including a bromine atom, a cyano group, a formyl group, and an ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-5-cyano-2-formylphenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenylacetate derivative, followed by the introduction of a cyano group through a nucleophilic substitution reaction. The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride). The final esterification step is achieved using ethanol and an acid catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Continuous flow reactors are often employed to enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using a palladium catalyst.
Substitution: Sodium azide (NaN₃) or thiourea in polar solvents like DMF.
Major Products:
Oxidation: Ethyl 4-bromo-5-cyano-2-carboxyphenylacetate.
Reduction: Ethyl 4-bromo-5-amino-2-formylphenylacetate.
Substitution: Ethyl 4-azido-5-cyano-2-formylphenylacetate.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-5-cyano-2-formylphenylacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which Ethyl 4-bromo-5-cyano-2-formylphenylacetate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The presence of multiple functional groups allows it to engage in various interactions, enhancing its versatility as a chemical reagent.
Comparación Con Compuestos Similares
Ethyl 4-bromo-2-formylphenylacetate: Lacks the cyano group, which may reduce its reactivity in certain reactions.
Ethyl 5-cyano-2-formylphenylacetate: Lacks the bromine atom, affecting its ability to undergo substitution reactions.
Ethyl 4-bromo-5-cyano-2-hydroxyphenylacetate: Contains a hydroxyl group instead of a formyl group, altering its chemical behavior.
Uniqueness: Ethyl 4-bromo-5-cyano-2-formylphenylacetate is unique due to the combination of its functional groups, which confer a high degree of reactivity and versatility
Propiedades
IUPAC Name |
ethyl 2-(4-bromo-5-cyano-2-formylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)5-8-3-9(6-14)11(13)4-10(8)7-15/h3-4,7H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNBIBFEZXHLQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1C=O)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















